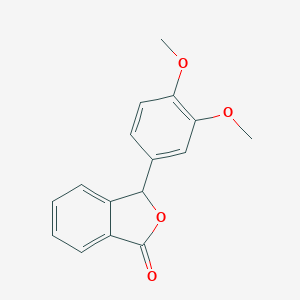

3-溴-2,6-二甲氧基吡啶

描述

Synthesis Analysis

The synthesis of derivatives related to 3-Bromo-2,6-dimethoxypyridine often involves intricate pathways, including the low-temperature conversion of aryl bromides to alcohols or the use of Baeyer-Villiger oxidation on substituted benzaldehyde precursors for methoxy derivatives. Novel synthesis methods also explore the construction of complex ring structures through multi-step sequences, highlighting the synthetic flexibility of pyridine derivatives (Wijtmans et al., 2004).

Molecular Structure Analysis

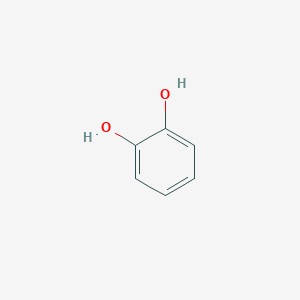

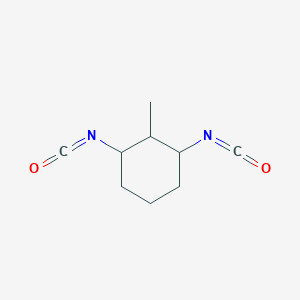

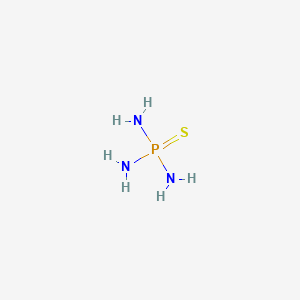

The molecular structure of 3-Bromo-2,6-dimethoxypyridine and its derivatives has been a subject of study through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies provide insights into the configuration, stability, and intermolecular interactions of these compounds, revealing the significant impact of bromo and methoxy groups on the overall molecular conformation (Martins et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-2,6-dimethoxypyridine derivatives encompasses a broad spectrum, including their role as antioxidants. The presence of bromo and methoxy groups significantly influences the basicity and stability of these compounds, making them suitable for applications as chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004). Furthermore, detailed studies on the bromination reactions of pyridine derivatives have provided valuable insights into regioselective synthesis and the influence of substituents on reaction outcomes (Fox, Hepworth, & Hallas, 1973).

Physical Properties Analysis

Investigations into the physical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, such as their crystalline structure and hydrogen bonding capabilities, offer a deeper understanding of the material characteristics that dictate their behavior in various environments. The crystal and molecular structure analyses provide essential information on the geometries and intermolecular interactions present in these compounds, which are crucial for predicting their reactivity and stability in different chemical contexts (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, including their spectroscopic characteristics and reactivity patterns, have been extensively studied. These investigations have revealed the compounds' potent antioxidant capabilities and their interactions with radicals. Theoretical and experimental analyses, including FT-IR, FT-Raman spectroscopies, and DFT calculations, have contributed to a comprehensive understanding of the vibrational frequencies, molecular orbitals, and potential reaction mechanisms (Xavier & Gobinath, 2012).

科学研究应用

复杂有机化合物的合成:它被用作 2,2',6,6'-四甲氧基-4,4'-二苯基膦酰基-3,3'-联吡啶等复杂有机化合物的合成中的中间体 (陈玉燕,2004).

膦代吡啶衍生物的合成:它作为卤代吡啶区域选择性邻位锂化的前体,导致膦代吡啶衍生物的合成 (陈玉银等,2004).

吡啶衍生物的硝化:它参与吡啶 N-氧化物衍生物的硝化,证明了 N-氧化物基团的指导影响 (H. J. Hertog 等,2010).

合成前体的制备:它用于制备合成前体,如 3-溴-2,6-二甲氧基-5-(β- d -呋喃核糖基)吡啶,用于复杂的有机合成 (郑宏仁 & 钱 tun 成,2010).

钌配合物的形成:它参与形成(吡唑基)吡啶钌(III)配合物,这些配合物因其动力学反应和生物活性而受到研究 (Reinner O. Omondi 等,2018).

抗氧化特性的研究:它用于合成和研究具有抗氧化特性的吡啶醇 (M. Wijtmans 等,2004).

分子结构和相互作用的研究:该化合物因其在某些化学配合物的分子结构和相互作用中的作用而受到研究 (Z. Dega-Szafran 等,2001).

乙烯低聚反应:它在镍(II)配合物中用于乙烯低聚反应 (George S. Nyamato 等,2016).

安全和危害

3-Bromo-2,6-dimethoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

作用机制

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways, but the specifics are currently unknown.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

属性

IUPAC Name |

3-bromo-2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYQBCAEWGFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349088 | |

| Record name | 3-bromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethoxypyridine | |

CAS RN |

13445-16-4 | |

| Record name | 3-bromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13445-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Bromo-2,6-dimethoxypyridine in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl?

A1: 3-Bromo-2,6-dimethoxypyridine (II) serves as a crucial intermediate in the multi-step synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. The bromine atom at the 3-position of the pyridine ring in compound (II) allows for further electrophilic substitution with diphenylphosphine chloride (Ph2PCl) to introduce the diphenylphosphinopyridine moiety, which is essential for the final product. [] You can find the full synthesis process described in the research paper: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)